molecular formula C8H8N2O3 B2539260 4-Acetamidonicotinic acid CAS No. 60770-86-7

4-Acetamidonicotinic acid

Cat. No.: B2539260
CAS No.: 60770-86-7
M. Wt: 180.163
InChI Key: RXWQRLWVSNNJDZ-UHFFFAOYSA-N
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Description

4-Acetamidonicotinic acid is an organic compound with the molecular formula C8H8N2O3. It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by an acetamido group.

Biochemical Analysis

Biochemical Properties

4-Acetamidonicotinic acid, like its parent compound niacin, is involved in the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes are essential for numerous enzymatic reactions in the body, participating in energy metabolism and redox reactions .

Cellular Effects

This compound, through its involvement in the synthesis of NAD and NADP, influences various cellular processes. NAD and NADP are crucial for energy production, cell signaling, and DNA repair . They participate in metabolic redox processes where substrates are oxidized or reduced .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its conversion to NAD and NADP. This process occurs via a series of enzymatic reactions, with the end products playing a vital role in cellular metabolism . The conversion of this compound to NAD and NADP is crucial for the functioning of over 400 enzymes in the body .

Metabolic Pathways

This compound is involved in the metabolic pathways leading to the synthesis of NAD and NADP . These pathways are crucial for energy production and the functioning of numerous enzymes in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be similar to that of niacin, given their structural similarity. Niacin is known to be transported into cells via specific carrier-mediated mechanisms .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented in the literature. Given its role in the synthesis of NAD and NADP, it is likely to be found in the cytoplasm where these synthesis processes occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetamidonicotinic acid can be synthesized through several methods. One common route involves the reaction of 3-picoline-N-oxide with acetic anhydride. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. These methods often include the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Acetamidonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Acetamidonicotinic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Acetamidonicotinic acid is unique due to its specific functional group, which imparts distinct chemical and biological properties. Its acetamido group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-acetamidopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5(11)10-7-2-3-9-4-6(7)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWQRLWVSNNJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=NC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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